molecular formula C4H6NNaO7S B1613763 Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate CAS No. 304671-62-3

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate

Cat. No. B1613763
CAS RN: 304671-62-3
M. Wt: 235.15 g/mol
InChI Key: XNWRGJNUOILKMU-UHFFFAOYSA-M
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Description

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate, also known as 1-HYDROXY-2 5-DIOXO-3-PYRROLIDINESULFON, is a chemical compound with the molecular formula C4H6NNaO7S . It is commonly used in peptide condensation to form stable active ester intermediates .


Synthesis Analysis

The synthesis of Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate involves the formation of stable active ester intermediates. It is used to prepare hydrophilic active esters, such as protein cross-linkers .


Molecular Structure Analysis

The molecular structure of Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate is represented by the formula C4H6NNaO7S . The molecular weight of the compound is 217.13 .


Chemical Reactions Analysis

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate is used to activate carboxylic acids that are interested in more reactive succinimide esters. It is used for coupling, biotinylation, and binding with fluorescent groups. It is also used as a cross-linking agent .


Physical And Chemical Properties Analysis

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate is a white to pale yellow powder . It is soluble in methanol and water .

Mechanism of Action

The compound acts as a peptide condensing agent, forming stable active ester intermediates. It is used to prepare hydrophilic active esters, such as protein cross-linkers .

Future Directions

The compound has potential applications in the synthesis of antibody-drug conjugates (ADCs) due to its role as a non-cleavable ADC linker . It could also be used in scientific research as a raw material drug .

properties

IUPAC Name

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWRGJNUOILKMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635696
Record name Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate hydrate

CAS RN

304671-62-3
Record name Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Reactant of Route 2
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Reactant of Route 3
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Reactant of Route 4
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Reactant of Route 5
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Reactant of Route 6
Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate

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